Lipase Inhibition: Superior Binding Capacity and Mixed-Type Inhibition Relative to Other Alisol Triterpenoids
In a comparative screening study using ultrafiltration liquid chromatography-mass spectrometry (UF-LC-MS) to identify lipase inhibitors from Alismatis Rhizoma, alisol C 23-acetate demonstrated a binding capacity of 92.3 ± 1.28% to pancreatic lipase, which was significantly higher than that observed for other triterpenoids present in the extract [1]. The compound exhibited mixed-type inhibitory behavior with an IC50 value of 84.88 ± 1.03 μM [1]. Molecular simulation identified dual binding at pocket 1 (active center, orthosteric site) and pocket 4 (allosteric site), involving key residues including GLY-77, PHE-78, TYR-115, LEU-154, PRO-181, PHE-216, LEU-264, ASP-278, GLN-306, ARG-313, and VAL-426 [1]. Importantly, alisol C 23-acetate remained stable during simulated intestinal digestion but degraded under gastric conditions, a stability profile that may inform formulation strategies [1].
| Evidence Dimension | Binding capacity to pancreatic lipase (UF-LC-MS screening) |
|---|---|
| Target Compound Data | 92.3 ± 1.28% binding to lipase |
| Comparator Or Baseline | Other triterpenoids from Alismatis Rhizoma (not individually named in screening data; lower binding capacities observed) |
| Quantified Difference | Significantly higher than other triterpenoids in the extract |
| Conditions | Ultrafiltration centrifugal combined with liquid chromatography-mass spectrometry (UF-LC-MS) in vitro screening assay |
Why This Matters
For researchers developing pancreatic lipase inhibitors for obesity or metabolic disorder applications, this compound offers uniquely high target engagement among Alisma-derived triterpenoids, justifying its selection over analogs that lack this activity profile.
- [1] Gao T, Yan R, Fang N, He L, Duan Z, Wang J, Ye L, Hu S, Chen Y, Yuan S, Yan X, Yuan M. Alisol C 23-acetate might be a lead compound of potential lipase inhibitor from Alismatis Rhizoma: Screening, identification and molecular dynamics simulation. International Journal of Biological Macromolecules. 2024;278(Pt 2):134878. View Source
